1-(2,4-Dibromo-6-fluorophenyl)ethanone
Overview
Description
1-(2,4-Dibromo-6-fluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2F2O. It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an ethanone group.
Preparation Methods
The synthesis of 1-(2,4-Dibromo-6-fluorophenyl)ethanone typically involves the bromination and fluorination of phenyl ethanone derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the phenyl ring. Industrial production methods often employ catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
1-(2,4-Dibromo-6-fluorophenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for functional group transformations. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dibromo-6-fluorophenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,4-Dibromo-6-fluorophenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar compounds to 1-(2,4-Dibromo-6-fluorophenyl)ethanone include:
- 1-(4-Bromo-2,6-difluorophenyl)ethanone
- 2-Bromo-1-(2,3-difluorophenyl)ethanone
- 2-Bromo-1-(4-bromophenyl)ethanone
These compounds share structural similarities but differ in the position and number of halogen atoms, which can influence their chemical reactivity and applications.
Properties
IUPAC Name |
1-(2,4-dibromo-6-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDVXPBMUIONEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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